Cas no 175278-19-0 (4-Cyano-2-(trifluoromethoxy)acetanilide)

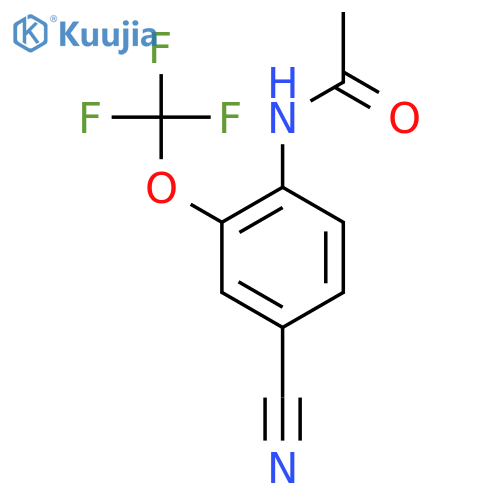

175278-19-0 structure

商品名:4-Cyano-2-(trifluoromethoxy)acetanilide

CAS番号:175278-19-0

MF:C10H7F3N2O2

メガワット:244.169992685318

MDL:MFCD00204174

CID:111987

PubChem ID:2736739

4-Cyano-2-(trifluoromethoxy)acetanilide 化学的及び物理的性質

名前と識別子

-

- N-(4-Cyano-2-(trifluoromethoxy)phenyl)acetamide

- 4-Cyano-2-(trifluoromethoxy)acetanilide

- Acetamide,N-[4-cyano-2-(trifluoromethoxy)phenyl]-

- N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide

- N1-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide

- 4'-Cyano-2'-(trifluoromethoxy)acetanilide

- N-(4-cyano-2-trifluoromethoxy-phenyl)-acetamide

- 4-ACETAMIDO-3-(TRIFLUOROMETHOXY)BENZONITRILE

- N1-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide, 95+%

- A881591

- Acetamide, N-[4-cyano-2-(trifluoromethoxy)phenyl]-

- N-(4-cyano-2-trifluoromethoxyphenyl)-acetamide

- SCHEMBL4398648

- AKOS022181786

- CS-0333838

- 175278-19-0

- Maybridge1_000083

- DTXSID00371565

- FS-1070

- MFCD00204174

- MixCom1_000149

- 4-cyano-2-(trifluoromethoxy)acetanilide, AldrichCPR

- FT-0629701

- DB-065091

- N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide, 4-(Acetylamino)-3-(trifluoromethoxy)benzonitrile

-

- MDL: MFCD00204174

- インチ: InChI=1S/C10H7F3N2O2/c1-6(16)15-8-3-2-7(5-14)4-9(8)17-10(11,12)13/h2-4H,1H3,(H,15,16)

- InChIKey: RHBNAXXJVYFEEA-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=C(OC(F)(F)F)C=C(C#N)C=C1)=O

計算された属性

- せいみつぶんしりょう: 244.04600

- どういたいしつりょう: 244.04596196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 62.1Ų

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 118 °C

- PSA: 62.12000

- LogP: 2.48828

- ようかいせい: 未確定

4-Cyano-2-(trifluoromethoxy)acetanilide セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38-43-36-22

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:IRRITANT

- セキュリティ用語:S26;S36/37/39

4-Cyano-2-(trifluoromethoxy)acetanilide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1264459-5g |

Acetamide, N-[4-cyano-2-(trifluoromethoxy)phenyl]- |

175278-19-0 | 97% | 5g |

$280 | 2023-05-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001344-5g |

4-Cyano-2-(trifluoromethoxy)acetanilide |

175278-19-0 | 97% | 5g |

2485.0CNY | 2021-07-05 | |

| TRC | C988268-500mg |

4-Cyano-2-(trifluoromethoxy)acetanilide |

175278-19-0 | 500mg |

$ 95.00 | 2022-06-06 | ||

| TRC | C988268-1g |

4-Cyano-2-(trifluoromethoxy)acetanilide |

175278-19-0 | 1g |

$ 135.00 | 2022-06-06 | ||

| abcr | AB227500-25 g |

N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide, 95%; . |

175278-19-0 | 95% | 25g |

€160.70 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001344-1g |

4-Cyano-2-(trifluoromethoxy)acetanilide |

175278-19-0 | 97% | 1g |

649CNY | 2021-05-08 | |

| Fluorochem | 004593-5g |

4-Cyano-2-(trifluoromethoxy)acetanilide |

175278-19-0 | 97% | 5g |

£54.00 | 2022-03-01 | |

| A2B Chem LLC | AA94168-1g |

Acetamide, N-[4-cyano-2-(trifluoromethoxy)phenyl]- |

175278-19-0 | 97% | 1g |

$19.00 | 2024-04-20 | |

| Ambeed | A229442-5g |

N-(4-Cyano-2-(trifluoromethoxy)phenyl)acetamide |

175278-19-0 | 97% | 5g |

$84.0 | 2024-04-22 | |

| eNovation Chemicals LLC | Y1264459-1g |

Acetamide, N-[4-cyano-2-(trifluoromethoxy)phenyl]- |

175278-19-0 | 97% | 1g |

$205 | 2025-02-26 |

4-Cyano-2-(trifluoromethoxy)acetanilide 関連文献

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

175278-19-0 (4-Cyano-2-(trifluoromethoxy)acetanilide) 関連製品

- 92-73-9(N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide)

- 120-00-3(Fast Blue BB)

- 120-35-4(3-Amino-4-methoxybenzanilide)

- 51-66-1(N-(4-Methoxyphenyl)acetamide)

- 62-44-2(Phenacetin)

- 92-74-0(Naphthol AS-PH)

- 93-26-5(N-(2-Methoxyphenyl)acetamide)

- 135-62-6(3-Hydroxy-2'-methoxy-2-naphthanilide)

- 332-25-2(4-(Trifluoromethoxy)benzonitrile)

- 92-15-9(o-Acetoacetanisidide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬